2-Methylprop-2-ene-1-sulfonamide

Description

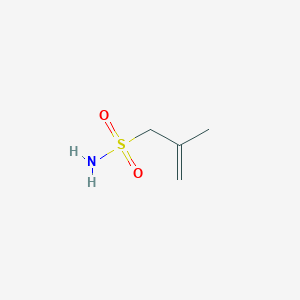

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZDMCHRRNYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Sulfonamide Compounds in Chemical Sciences

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone in the field of chemical sciences. mdpi.com Initially famed for their antibacterial properties, the applications of sulfonamides have expanded dramatically, establishing them as a privileged scaffold in medicinal chemistry and materials science. scholarsresearchlibrary.com Their ability to act as a key structural motif is due to their unique chemical properties, including their role as a stable, electron-withdrawing group and their capacity to form hydrogen bonds.

In medicinal chemistry, the sulfonamide group is present in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. scholarsresearchlibrary.comresearchgate.net Beyond their therapeutic applications, sulfonamides are crucial intermediates in organic synthesis. Their resistance to hydrolysis under many reaction conditions makes them effective protecting groups for amines. ucl.ac.uk This stability, combined with methods for their subsequent cleavage, allows for complex molecular architectures to be assembled. ucl.ac.uk

The 2 Methylprop 2 Ene 1 Sulfonamide Scaffold in Organic Synthesis

Synthesis of 2-Methylprop-2-ene-1-sulfonyl Halides as Precursors

The synthesis of 2-methylprop-2-ene-1-sulfonyl halides, particularly the chloride and fluoride (B91410) derivatives, serves as a critical step in the preparation of this compound and related compounds. These sulfonyl halides are valuable intermediates in organic synthesis.

Conversion from Corresponding Sulfonate Salts (e.g., Sodium 2-methylprop-2-ene-1-sulfonate)

A primary route to 2-methylprop-2-ene-1-sulfonyl chloride involves the conversion of sodium 2-methylprop-2-ene-1-sulfonate. rsc.org This transformation is typically achieved by reacting the sulfonate salt with a chlorinating agent. One common industrial method involves the sulfonation of 2-methylpropene using agents like sulfur trioxide or chlorosulfonic acid. evitachem.com An alternative pathway includes the reaction of isobutylene (B52900) with chlorine to produce methallyl chloride, which is then reacted with sulfites to yield sodium 2-methylprop-2-ene-1-sulfonate. evitachem.com

The direct conversion to the sulfonyl chloride is often accomplished using phosphorus oxychloride (POCl₃). rsc.org The reaction mixture of sodium 2-methylprop-2-ene-1-sulfonate and phosphorus oxychloride is heated, typically under reflux, to drive the conversion. rsc.org Following the reaction, the excess phosphorus oxychloride is removed, often by distillation. The resulting crude 2-methylprop-2-ene-1-sulfonyl chloride is then isolated through a workup procedure that involves quenching with ice water and extraction with an organic solvent such as methylene (B1212753) chloride. rsc.org

Halogenation Reactions (e.g., utilizing Phosphorus Oxychloride, KHF2)

The synthesis of 2-methylprop-2-ene-1-sulfonyl halides relies on specific halogenating agents. For the synthesis of 2-methylprop-2-ene-1-sulfonyl chloride, phosphorus oxychloride is a frequently used reagent in conjunction with the corresponding sodium sulfonate salt. rsc.org

For the preparation of 2-methylprop-2-ene-1-sulfonyl fluoride, a two-step process is employed. rsc.org First, the corresponding sulfonyl chloride is synthesized from sodium 2-methylprop-2-ene-1-sulfonate and phosphorus oxychloride. rsc.org The crude 2-methylprop-2-ene-1-sulfonyl chloride is then subjected to a halogen exchange reaction with potassium hydrogen fluoride (KHF₂). rsc.org This is carried out by stirring the crude sulfonyl chloride with a nearly saturated aqueous solution of KHF₂. rsc.org This process yields the desired 2-methylprop-2-ene-1-sulfonyl fluoride. rsc.org

Table 1: Halogenation Reaction Details

| Precursor | Reagent(s) | Product | Reaction Conditions | Yield | Reference |

| Sodium 2-methylprop-2-ene-1-sulfonate | Phosphorus oxychloride | 2-methylprop-2-ene-1-sulfonyl chloride | Heated to 120 °C and refluxed for 12 h. | - | rsc.org |

| 2-methylprop-2-ene-1-sulfonyl chloride | KHF₂ | 2-methylprop-2-ene-1-sulfonyl fluoride | Stirred with a nearly saturated KHF₂ solution for 12 h at room temperature. | 21% (over two steps) | rsc.org |

Formation of the Sulfonamide Moiety

The sulfonamide group is a key functional group in many biologically active molecules and is central to the structure of this compound. ucl.ac.uk Its formation is a critical step in the synthesis of this compound and its derivatives.

Amidation Reactions of Sulfonyl Halides with Amines (e.g., morpholine)

A standard and widely used method for forming sulfonamides is the reaction of a sulfonyl halide with a primary or secondary amine. wikipedia.org This reaction, known as amidation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl halide, leading to the displacement of the halide and the formation of the sulfonamide bond. wikipedia.org

In the context of derivatives of this compound, the reaction of 2-methylprop-2-ene-1-sulfonyl chloride with an amine like morpholine (B109124) would yield the corresponding N-substituted sulfonamide. While specific examples for 2-methylprop-2-ene-1-sulfonyl chloride are not detailed in the provided search results, the synthesis of 4-((2-methylprop-1-en-1-yl)sulfinyl)morpholine from 2-methyl-1-propenylmagnesium bromide, sulfur dioxide, and morpholine has been described. nih.govacs.org This suggests the feasibility of similar reactions with the corresponding sulfonyl chloride. The general procedure for such amidations often involves combining the sulfonyl chloride and the amine, sometimes in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org

Specialized Synthetic Routes to this compound

Alternative and more specialized synthetic strategies often focus on the synthesis of sulfonamide isosteres or related compounds. For instance, a one-pot synthesis of sulfonimidamides from sulfonamides has been developed, which involves the in situ formation of sulfonimidoyl chlorides. sci-hub.st Although this does not directly produce this compound, it highlights advanced methods for modifying the sulfonamide core.

Synthesis of Silyl 2-Methylprop-2-ene-1-sulfinates

Silyl 2-methylprop-2-ene-1-sulfinates are versatile reagents in organic synthesis, particularly for the silylation of alcohols and other hydroxylated compounds. researchgate.netnih.gov

The synthesis of various silyl 2-methylprop-2-ene-1-sulfinates, including trimethylsilyl (B98337), triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl derivatives, has been achieved through a copper-catalyzed sila-ene reaction. researchgate.netnih.govresearchgate.net This method involves the reaction of the corresponding methallylsilanes with sulfur dioxide at elevated temperatures (50 °C) in the presence of a copper(I) triflate-benzene complex catalyst. researchgate.netnih.gov

A user-friendly, gram-scale synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate, also known as Vogel's silyl sulfinate, has also been developed. tandfonline.com This procedure involves the reaction of methallyltrimethylsilane (B96022) with sulfur dioxide in the presence of trimethylsilyl bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) as a Lewis acid catalyst in toluene (B28343) at ambient temperature. tandfonline.com This method avoids the need for low temperatures or high pressures. tandfonline.com The product can be isolated in good yield by fractional distillation under reduced pressure. tandfonline.com

Table 2: Synthesis of Silyl 2-Methylprop-2-ene-1-sulfinates

| Silyl Sulfinate | Precursors | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| Trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl 2-methylprop-2-ene-1-sulfinates | Corresponding methallylsilanes, SO₂ | (CuOTf)₂⋅C₆H₆ | 50 °C | High yields | researchgate.netnih.gov |

| Trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel's silyl sulfinate) | Methallyltrimethylsilane, SO₂ | Tf₂NSiMe₃ | Ambient temperature in toluene | 71% | tandfonline.com |

Sila-Ene Reactions with Methallylsilanes and Sulfur Dioxide

A notable method for creating the core structure of this compound involves the sila-ene reaction. This reaction utilizes methallylsilanes and sulfur dioxide (SO₂) to generate silyl 2-methylprop-2-ene-1-sulfinates, which are versatile intermediates. nih.govresearchgate.net The process is catalyzed and allows for the efficient formation of the sulfinate ester.

The reaction of various methallylsilanes with sulfur dioxide, catalyzed by a copper(I) triflate-benzene complex, yields the corresponding silyl 2-methylprop-2-ene-1-sulfinates. nih.govresearchgate.net These silyl sulfinates are effective sulfinyl transfer agents. researchgate.net For instance, they can react with Grignard reagents to produce allyl sulfoxides. researchgate.net The byproducts of these reactions, such as sulfur dioxide and isobutylene, are volatile, which simplifies the workup process to simple solvent evaporation. nih.gov

These silyl sulfinate intermediates are crucial precursors. While the direct conversion to this compound from these specific silyl sulfinates is a logical subsequent step, the literature primarily highlights their application in silylation reactions or conversion to other derivatives like sulfoxides. nih.govresearchgate.net However, the general principle of converting sulfinates to sulfonamides is well-established.

Catalyst Systems for Sulfinate Formation (e.g., Copper Triflate Catalysis)

The formation of sulfinates, key precursors to sulfonamides, is often facilitated by catalyst systems, with copper triflate (CuOTf) being a prominent example. Copper-catalyzed methods are valued for their mild, base-free conditions. nih.govacs.org

Copper(I) or (II) triflate has been shown to be an effective catalyst in the synthesis of cyclic sulfonamides from olefinic primary sulfonamides. nih.gov The process involves the intramolecular delivery of a nitrene, leading to the formation of aziridines which can be subsequently opened by nucleophiles. nih.gov

More broadly, copper catalysis is used to synthesize masked (hetero)aryl sulfinates from aryl halides and sulfonylation reagents. nih.govacs.org While this applies to aryl sulfonamides, the principles are relevant. For example, substoichiometric amounts of a copper salt can catalyze the coupling of (hetero)aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS) under moderate temperatures. acs.org The resulting β-ester sulfones can then be unmasked under basic conditions to generate the sulfinate, which is then functionalized to form the desired sulfonamide. nih.govacs.org The (CuOTf)₂·C₆H₆ complex is specifically cited as a catalyst for the sila-ene reaction between methallylsilanes and SO₂ to form silyl 2-methylprop-2-ene-1-sulfinates. nih.govresearchgate.netresearchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| (CuOTf)₂·C₆H₆ | Sila-ene reaction of methallylsilanes and SO₂ | Forms silyl 2-methylprop-2-ene-1-sulfinates at 50 °C. | nih.govresearchgate.net |

| Copper(I) or (II) triflate | Intramolecular aziridination of olefinic sulfonamides | Provides access to substituted cyclic sulfonamides. | nih.gov |

| Substoichiometric Copper Salts | Coupling of (hetero)aryl halides and SMOPS | Base-free, mild conditions for masked sulfinate synthesis. | nih.govacs.org |

| Cu(OTf)₂ | Acylation of sulfonamides | Efficient catalysis (0.001 equiv) for N-acylation. | tandfonline.com |

Derivatization Strategies of the this compound Core

The this compound structure features two primary sites for chemical modification: the nitrogen atom of the sulfonamide group and the carbon-carbon double bond of the alkene moiety. These sites allow for extensive derivatization to create a library of related compounds.

Functionalization at the Nitrogen Atom

The nitrogen atom of the sulfonamide group is a key handle for derivatization. Various substituents can be introduced at this position, altering the molecule's properties.

N-Alkylation and N-Arylation: The nitrogen can be substituted with alkyl or aryl groups. For example, in the related cyclic sulfonamide saccharin, the nitrogen atom has been substituted with groups like 3-methylbut-2-en-1-yl (prenyl). tandfonline.com Another common derivatization is methylation, which can be achieved using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov This method has been optimized for creating N1-methyl-sulfamethoxazole. nih.gov

N-Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This transformation can be efficiently catalyzed by metal triflates, such as copper(II) triflate (Cu(OTf)₂), using acylating agents like carboxylic anhydrides or acyl chlorides. tandfonline.com These N-acylsulfonamides can further undergo transacylation reactions, exchanging one acyl group for another under mild conditions. tandfonline.com

| Reaction | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Methylation | (Trimethylsilyl)diazomethane (TMSD) | N-Methyl sulfonamide | nih.gov |

| N-Acylation | Acyl chloride or anhydride (B1165640) / Cu(OTf)₂ | N-Acylsulfonamide | tandfonline.com |

| N-Transacylation | Acyl chloride / Cu(OTf)₂ | New N-Acylsulfonamide | tandfonline.com |

| N-Substitution (on Saccharin) | Alkyl/Benzyl Halides | N-Substituted cyclic sulfonamide | tandfonline.com |

Transformations of the Alkene Moiety

The alkene portion of this compound offers another site for chemical modification, allowing for the introduction of diverse functional groups across the double bond.

Intramolecular Cyclization: Olefinic sulfonamides can undergo intramolecular reactions to form heterocyclic structures. For instance, copper-catalyzed nitrene delivery can lead to the formation of aziridines from the alkene. nih.gov These strained rings can then be opened by various nucleophiles to yield substituted cyclic sulfonamides. nih.gov

Radical Difunctionalization: The alkene can participate in radical addition reactions. A transition-metal-free method allows for the 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. d-nb.infonih.gov This process involves the addition of a fluorosulfonyl radical (FSO₂•) to the double bond, followed by trapping with an alkynyl sulfonyl fluoride reagent, resulting in a β-alkynyl-fluorosulfonylalkane. d-nb.infonih.gov Similarly, a radical-mediated amidoalkynylation of alkenes using bifunctional alkynylsulfonamide reagents can introduce both an amino and an alkynyl group across the double bond. chinesechemsoc.org

Aminoarylation: The alkene moiety can undergo aminoarylation, where an amine and an aryl group are added across the double bond. Photoredox catalysis using bifunctional sulfonyl reagents can achieve this transformation. researchgate.net

These strategies highlight the versatility of the this compound core, enabling the synthesis of a wide array of derivatives through targeted modifications at its key functional groups.

Computational and Theoretical Investigations of 2 Methylprop 2 Ene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. For 2-Methylprop-2-ene-1-sulfonamide, these calculations can elucidate its stability, electronic properties, and the spatial arrangement of its atoms.

The electronic structure of a molecule governs its reactivity, polarity, and interactions with other molecules. Analysis of the electronic structure of this compound is typically performed using DFT methods, such as with the B3LYP functional and a 6-31G* basis set, to model its geometry and frontier molecular orbitals (FMOs). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Other calculated properties, such as the dipole moment (μ), ionization potential, and electron affinity, provide further insights into the molecule's electronic nature. researchgate.netpcbiochemres.com Theoretical studies on related sulfonamides help in understanding the significant S–N interactions within the sulfonamide group. researchgate.net The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MESP) map, reveals the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen and electrophilic sulfur atoms. mdpi.com

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar sulfonamides calculated using DFT methods.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment (μ) | 3.5 D |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 1.1 eV |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C and C-S single bonds lead to various conformers with different energies. Computational studies, often employing DFT methods like B3LYP/6-31G(d), can identify the most stable conformers by performing a potential energy surface scan. pcbiochemres.comresearchgate.net

Table 2: Relative Energies of Key Conformers of this compound This table presents hypothetical data illustrating the relative stability of different conformers.

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 175° | 0.00 |

| B | 65° | 1.85 |

| C | -70° | 2.10 |

Reaction Pathway Modeling

Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step description of the transformation.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a transition state is crucial for understanding a reaction's kinetics, as the energy of the TS determines the activation energy (Ea). Computational methods, such as DFT, are used to locate and verify transition states. acs.orgrsc.org

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, a transition state can be computationally modeled. acs.org The calculation confirms a true transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The activation energy calculated from the difference in energy between the reactants and the transition state provides a quantitative measure of the reaction barrier. acs.org

Table 3: Calculated Activation Energy for a Hypothetical SN2 Reaction This table illustrates a hypothetical transition state characterization for the reaction of this compound with a nucleophile, based on data for similar reactions. acs.org

| Parameter | Value |

|---|---|

| Reaction Type | SN2 at Sulfur |

| Energy of Reactants | -650.1 Hartree |

| Energy of Transition State (TS1) | -650.075 Hartree |

| Activation Energy (Ea) | 15.7 kcal/mol |

| Imaginary Frequency of TS1 | -255 cm-1 |

Computational studies can rationalize experimentally observed outcomes by providing a detailed mechanistic picture. By comparing the energy profiles of different possible reaction pathways, the most favorable mechanism can be identified. For example, in a reaction where multiple products could form, calculating the activation barriers for each pathway can explain the observed product distribution. rsc.org

Spectroscopic Feature Prediction

Computational chemistry allows for the prediction of various spectroscopic properties, which is highly useful for structure elucidation and the interpretation of experimental data. For this compound, key spectroscopic features like NMR chemical shifts and IR vibrational frequencies can be calculated.

Methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT are commonly used to predict ¹H and ¹³C NMR chemical shifts. acs.org These predictions, when compared with experimental spectra, can help confirm the proposed structure or assign specific signals to particular atoms in the molecule. researchgate.net Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. mdpi.com The predicted frequencies correspond to specific vibrational modes, such as N-H stretches, S=O stretches, and C=C stretches, aiding in the analysis of experimental IR data. mdpi.comtandfonline.com

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts and IR Frequencies for this compound This table presents hypothetical spectroscopic data predicted by computational methods.

| Predicted NMR Data (δ, ppm) | Predicted IR Data (cm-1) | ||

|---|---|---|---|

| Atom | Chemical Shift (ppm) | Vibrational Mode | Frequency (cm-1) |

| ¹³C (C=C) | 138.5 | N-H Stretch | 3350, 3260 |

| ¹³C (CH₂) | 118.0 | C-H Stretch (sp²) | 3080 |

| ¹³C (CH₂-S) | 55.2 | C-H Stretch (sp³) | 2975, 2920 |

| ¹³C (CH₃) | 21.8 | C=C Stretch | 1655 |

| ¹H (=CH₂) | 5.10, 5.05 | S=O Asymmetric Stretch | 1330 |

| ¹H (NH₂) | 4.75 | S=O Symmetric Stretch | 1150 |

| ¹H (-CH₂-S) | 3.80 | S-N Stretch | 910 |

| ¹H (CH₃) | 1.85 |

Vibrational Spectroscopy Simulations

Theoretical simulations of the vibrational spectrum of this compound are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. These simulations are typically performed using DFT calculations, for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p), which has been shown to provide reliable vibrational frequencies for organic molecules. nih.govresearchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies and their corresponding intensities are then used to generate a theoretical vibrational spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved, such as stretching, bending, and torsional modes. researchgate.net

The assignment of these calculated frequencies to experimental spectral bands is often facilitated by the Potential Energy Distribution (PED) analysis. researchgate.net This analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration.

Below is a table of theoretically predicted vibrational frequencies and their assignments for this compound, based on typical frequency ranges for the functional groups present.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3350 | Asymmetric N-H Stretch |

| 3250 | Symmetric N-H Stretch |

| 3080 | =C-H Stretch |

| 2980 | Asymmetric C-H Stretch (CH₃) |

| 2930 | Symmetric C-H Stretch (CH₃) |

| 1650 | C=C Stretch |

| 1450 | CH₃ Asymmetric Bending |

| 1380 | CH₃ Symmetric Bending |

| 1320 | Asymmetric SO₂ Stretch |

| 1150 | Symmetric SO₂ Stretch |

| 915 | S-N Stretch |

This table presents hypothetical data based on typical values for similar functional groups as specific computational results for this exact molecule are not available in the provided search results.

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming the structure of this compound and assigning the signals in its experimental ¹H and ¹³C NMR spectra. The most common method for these predictions is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of DFT. unn.edu.nguni-regensburg.de

The GIAO method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them to the calculated shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ(TMS) - σ(sample). nih.govdocbrown.info The accuracy of these predictions is dependent on the level of theory (functional and basis set) and, in some cases, the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). unn.edu.ng

By comparing the theoretically predicted chemical shifts with the experimental spectrum, a confident assignment of each resonance to a specific nucleus in the molecule can be made. This is particularly useful for complex molecules where spectral overlap or ambiguous signals may be present.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| NH₂ | 4.85 |

| =CH₂ | 5.10 |

| CH₂-S | 3.80 |

| CH₃ | 1.80 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C= | 140.2 |

| =CH₂ | 118.5 |

| CH₂-S | 55.3 |

| CH₃ | 22.7 |

These tables present hypothetical data based on typical values for similar structural motifs as specific computational results for this exact molecule are not available in the provided search results. docbrown.infodocbrown.info

Applications of 2 Methylprop 2 Ene 1 Sulfonamide in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block

The dual functionality of 2-methylprop-2-ene-1-sulfonamide makes it a valuable precursor in organic synthesis. The nucleophilic sulfonamide group and the reactive methallyl group can participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. The structure of this compound is well-suited for intramolecular cyclization reactions to form these valuable rings.

Dihydropyrroles: Research has demonstrated that derivatives of this compound can be used to synthesize substituted dihydropyrroles. For instance, N-tosyl-protected 2-methylprop-2-en-1-amine, a closely related analogue, serves as a key starting material. A sequential, palladium-catalyzed reaction involving the nucleophilic addition of the sulfonamide to an alkynyl bromide, followed by a tandem intramolecular Heck and intermolecular Suzuki cross-coupling, yields 5-aryl-2,3-dihydropyrroles. This method highlights the utility of the allylic sulfonamide framework in constructing five-membered nitrogen heterocycles.

Cyclic Sulfonamides (Sultams): The direct intramolecular cyclization of unsaturated sulfonamides is a powerful method for synthesizing sultams, which are cyclic sulfonamides. These structures are present in various medicinally important compounds. A notable method involves the copper-catalyzed intramolecular reaction of olefinic primary sulfonamides. nih.govacs.org In this process, the sulfonamide is first converted to an intermediate iminoiodinane. A copper catalyst then facilitates an intramolecular nitrene transfer to the double bond, forming a bicyclic aziridine (B145994). nih.gov This strained aziridine can subsequently be opened by various nucleophiles to introduce additional functionality into the final cyclic sulfonamide product, demonstrating a versatile route to complex sultams from simple unsaturated precursors like this compound. nih.govacs.org

| Reaction Type | Precursor Class | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Intramolecular Aziridination | Olefinic Primary Sulfonamides | Iodobenzene diacetate, KOH, Cu(I) or Cu(II) triflate | Bicyclic Aziridine | Substituted Cyclic Sulfonamides | nih.govacs.org |

| Palladium-Catalyzed Tandem Cascade | N-Tosyl-protected 2-methylprop-2-en-1-amine | Alkynyl bromides, Arylboronic acids, Pd(OAc)₂, PPh₃ | Bromoalkene adduct | 5-Aryl-2,3-dihydropyrroles |

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction to produce a single enantiomer of a desired product. While there is limited direct literature describing this compound itself as a chiral auxiliary, its core structure contains the sulfonamide group, a key component in some well-established auxiliaries, such as Oppolzer's camphorsultam.

The principle of a chiral auxiliary involves temporarily attaching a chiral molecule to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. The potential for developing new chiral auxiliaries based on the this compound scaffold exists, likely requiring the introduction of a chiral element into its structure and subsequent elaboration.

The sulfonamide moiety is a known coordinating group in ligand design for transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide can act as donors, forming stable complexes with various metals. These complexes can, in turn, catalyze a wide range of organic transformations.

Although specific ligands for transition metal catalysis derived directly from this compound are not extensively documented, its structure offers clear potential. The compound could be functionalized, for example, by reaction at the sulfonamide nitrogen to create more complex multidentate ligands. Such ligands could influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity and selectivity. The presence of the methallyl group also offers a site for further modification or for anchoring the ligand to a support.

Role in Derivatization for Advanced Chemical Analysis

Chemical derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as gas chromatography (GC). This often involves increasing the volatility and thermal stability of the analyte.

While the outline suggests the use of this compound in derivatization, the scientific literature prominently features a closely related analogue, silyl (B83357) 2-methylprop-2-ene-1-sulfinate, for this purpose. These sulfinate-based reagents are exceptionally effective for the silylation of complex and sensitive molecules like polyols and carbohydrates.

The process involves reacting a silyl 2-methylprop-2-ene-1-sulfinate (e.g., the trimethylsilyl (B98337) or tert-butyldimethylsilyl variant) with a target molecule containing hydroxyl groups. The reaction yields the corresponding silyl ether under neutral conditions and at room temperature. A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and isobutylene (B52900), are volatile gases. This simplifies the workup procedure to a mere evaporation of the solvent, leaving the pure, derivatized product. These reagents have proven highly reactive, enabling the silylation of sterically hindered alcohols and the quantitative analysis of nonvolatile polyhydroxy compounds by GC.

| Silylating Reagent Type | Target Molecules | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Trimethylsilyl 2-methylprop-2-ene-1-sulfinate | Polyols, Carbohydrates, Hydroxy acids | Room temperature, Neutral | Volatile byproducts (SO₂, isobutylene), Simple workup | |

| tert-Butyldimethylsilyl 2-methylprop-2-ene-1-sulfinate | Sterically hindered alcohols | Room temperature, Neutral | High reactivity, Suitable for sensitive substrates |

Potential in Polymer and Materials Science (e.g., as a monomer or functionalizing agent)

The presence of a polymerizable alkene makes this compound and its derivatives attractive candidates for applications in polymer and materials science.

The sodium salt of the corresponding sulfonic acid, sodium 2-methylprop-2-ene-1-sulfonate, has been utilized as an anionic monomer. Its incorporation into acrylonitrile-based copolymers has been studied to investigate the influence of anionic moieties on the interaction of these materials with biological cells. This demonstrates the capacity of the methallyl group to undergo polymerization.

Furthermore, a patent has described the use of monomers containing a sulfonamide group in the creation of anion exchange resins. In this application, a reactive monomer bearing a sulfonamide is grafted onto a polymer substrate using free-radical polymerization. The acidic nature of the sulfonamide proton provides the resulting material with its ion-exchange properties. This suggests a direct application for this compound as a functional monomer to impart specific properties, such as ion exchange capabilities or altered surface characteristics, to polymers.

General Relevance in Medicinal Chemistry (emphasizing scaffold utility)

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents with a wide array of biological activities. acs.orgnih.govresearchgate.net This versatile scaffold has been integral to the development of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions. nih.gov The value of sulfonamides lies in their ability to act as bioisosteres of amides, offering similar geometric properties but with enhanced metabolic stability and different binding capabilities. nih.gov The incorporation of a sulfonamide moiety can significantly improve a molecule's physicochemical properties, such as its polar surface area, which can enhance binding affinity to biological targets. nih.gov

Within this important class of compounds, this compound emerges as a valuable and versatile building block for the synthesis of more complex, medicinally relevant molecules. Its utility as a scaffold stems from the presence of both a reactive allyl group and a sulfonamide functionality, allowing for a variety of chemical transformations to construct diverse heterocyclic systems. mdpi.comorganic-chemistry.org

Research has demonstrated the application of the structural core of this compound in the synthesis of nitrogen-containing heterocycles. For instance, derivatives of 2-methylprop-2-en-1-amine, which is closely related to the target sulfonamide, have been used to create hydrogenated pyrido[1,2-d] mdpi.comCurrent time information in Bangalore, IN.biosynth.comthiadiazine 2,2-dioxides, showcasing the potential to build fused heterocyclic systems with potential biological activity. mdpi.com

Furthermore, the N-tosyl-protected version of 2-methylprop-2-en-1-amine, a direct analogue of this compound, serves as a key starting material in a sequential reaction to produce 5-aryl-2,3-dihydropyrroles. organic-chemistry.org This synthesis involves a nucleophilic addition followed by a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.org The resulting dihydropyrrole structure is a common motif in pharmacologically active compounds.

The reactivity of the allyl group is also harnessed in other synthetic applications. Silyl 2-methylprop-2-ene-1-sulfinates, derived from the corresponding sulfinic acid, have been developed for the silylation of sterically hindered and base-sensitive alcohols, including polyols and carbohydrates. nih.gov This method allows for the chemoselective and regioselective protection of hydroxyl groups in biologically significant molecules under neutral conditions. nih.gov

The strategic combination of the sulfonamide group and a reactive alkene in this compound provides medicinal chemists with a powerful tool for scaffold-based drug design. The ability to participate in a range of cyclization and cross-coupling reactions opens avenues for the creation of diverse libraries of compounds for biological screening. organic-chemistry.orgmdpi.com This highlights the significance of this compound as a foundational element in the construction of novel molecular architectures with potential therapeutic applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The efficient and selective synthesis of 2-methylprop-2-ene-1-sulfonamide and its derivatives is paramount for enabling further research. Future efforts are expected to focus on developing more sustainable and versatile synthetic methods.

One promising avenue is the exploration of catalytic metal-free allylic C-H amination . This approach offers a more environmentally friendly alternative to traditional methods that often rely on stoichiometric and sometimes toxic reagents. organic-chemistry.orgnsf.govorganic-chemistry.org Research in this area could lead to the direct synthesis of this compound from readily available starting materials with high regioselectivity. organic-chemistry.orgnsf.gov

Furthermore, palladium-catalyzed three-component tandem reactions present a powerful strategy for the one-pot synthesis of substituted N-allyl sulfonamides. acs.orgresearchgate.net Adapting these methods to utilize this compound as a building block could rapidly generate a library of diverse derivatives for screening and application studies. The development of such multi-component reactions would be highly valuable for creating molecular complexity in a single synthetic operation. hanyang.ac.kr

Additionally, inspired by the synthesis of other sulfonamides, the use of novel reagents like tBuONSO could provide alternative pathways to primary sulfonamides like this compound, especially when traditional methods involving sulfonyl chlorides are not feasible. tcichemicals.com

Exploration of Undiscovered Reactivity Patterns

The allylic double bond and the sulfonamide group in this compound are ripe for the discovery of new reactivity patterns. A key area of future research will be the investigation of its participation in various chemical transformations.

A significant focus will likely be on intramolecular cyclization reactions . The unique structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com For instance, electrophilic intramolecular cyclization could lead to the formation of novel thiadiazine derivatives. mdpi.com The development of stereoselective cyclization methods will also be a critical area of investigation.

The compound's potential in [2+2] cycloaddition reactions is another intriguing avenue. For example, photochemical cycloadditions with imines could lead to the synthesis of novel azetidine-containing sulfonamides. umich.edu

Furthermore, the exploration of oxidative sulfonamidation reactions with divinylsilanes could reveal divergent reactivity pathways, leading to the formation of various functionalized products depending on the reaction conditions. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool for guiding and accelerating research on this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic and structural properties of the molecule, providing insights into its stability and reactivity. scielo.brpcbiochemres.com Such studies can help in predicting the outcomes of reactions and in understanding the mechanisms of newly discovered transformations. chemrxiv.orgbohrium.com For instance, computational modeling can elucidate the stereochemical outcomes of reactions, such as the Z- or E-configuration of products obtained from reactions involving the allylic double bond. scielo.br

Quantitative Structure-Activity Relationship (QSAR) modeling will be crucial in the design of new bioactive molecules. By correlating the structural features of this compound derivatives with their biological activities, QSAR models can predict the potency of new compounds and guide the synthesis of more effective analogues. pcbiochemres.com

Moreover, molecular docking and dynamics simulations can be used to study the interactions of potential drug candidates derived from this scaffold with their biological targets. nih.gov This will be particularly important in the design of new therapeutic agents, allowing for the optimization of binding affinities and selectivities.

Expansion into Novel Material Applications

The unique combination of a polymerizable alkene and a functional sulfonamide group makes this compound an attractive monomer for the development of new materials.

Future research is expected to explore its use in the synthesis of sulfonamide-based polymers . hanyang.ac.krgoogle.com These polymers could exhibit interesting properties, such as pH-responsiveness, making them suitable for applications in drug delivery systems and smart materials. The incorporation of the this compound moiety into polymer backbones could also enhance their thermal stability and mechanical properties. wright.edu

The development of water-soluble copolymers is another promising direction. researchgate.net By copolymerizing this compound with other monomers, materials with tailored properties for specific applications, such as in enhanced oil recovery, could be created. researchgate.net

Furthermore, the sulfonamide group can be functionalized to create topcoat materials for photolithography , potentially improving the performance of photoresists in the manufacturing of microelectronics. google.com

Design of New Chemical Entities Utilizing the this compound Moiety

The this compound scaffold holds significant promise for the design of new chemical entities with a wide range of biological activities. sci-hub.se The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, and its combination with the reactive allylic group opens up new possibilities for drug design. tcichemicals.comnih.govacs.org

Future research will likely focus on synthesizing and evaluating derivatives of this compound for various therapeutic targets. The allylic group can be functionalized to introduce different substituents, allowing for the fine-tuning of the molecule's properties and its interaction with biological targets. organic-chemistry.org

The development of multi-target agents is a particularly exciting prospect. The versatile structure of sulfonamides makes them excellent candidates for designing drugs that can interact with multiple biological targets, which is a promising strategy for treating complex diseases. sci-hub.se

The synthesis of novel heterocyclic compounds derived from this compound is also expected to yield new bioactive molecules. As mentioned earlier, intramolecular cyclization reactions can lead to a variety of nitrogen-containing ring systems that are known to possess diverse pharmacological activities. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylprop-2-ene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of amines using sulfonyl chlorides. For example, reacting prop-2-ene-1-sulfonyl chloride with methylamine under controlled pH (adjusted to ~8.0 with sodium carbonate) in aqueous conditions yields sulfonamide derivatives. Recrystallization in methanol is advised to obtain high-purity crystals . Reaction optimization should focus on temperature control (room temperature to 60°C), stoichiometric ratios, and inert atmospheres to minimize side reactions like hydrolysis of the sulfonyl chloride intermediate .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for initial separation. For higher purity, recrystallization using methanol or ethanol is recommended. Analytical HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) can monitor impurities, such as residual sulfonic acid or unreacted amines, which are common byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation or dermal exposure. Work in a fume hood with negative pressure to avoid environmental contamination. Skin regeneration breaks and post-handling handwashing are mandatory .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what factors influence its regioselectivity?

- Methodology : The sulfonamide group undergoes nucleophilic substitution at the sulfonyl center. Reactivity with amines, alcohols, or thiols depends on solvent polarity (e.g., DMF enhances nucleophilicity) and base selection (e.g., K₂CO₃ for deprotonation). Steric effects from the methylpropene moiety may direct nucleophilic attack to the less hindered sulfonyl oxygen . Kinetic studies using NMR or IR spectroscopy can track intermediate formation .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Methodology :

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds) critical for understanding solid-state stability .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

- ¹H/¹³C NMR : Assigns stereochemistry and monitors dynamic processes (e.g., sulfonamide tautomerism) in solution .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodology : Systematic reviews (e.g., PRISMA guidelines) should assess study designs, such as dose-response relationships and control groups. Meta-analyses require homogeneity in biological models (e.g., enzyme inhibition assays vs. cell viability tests). Confounding variables like impurity profiles (e.g., residual solvents) must be quantified via GC-MS or HPLC .

Q. What strategies mitigate side reactions during the synthesis of this compound-based polymers?

- Methodology : Use radical inhibitors (e.g., TEMPO) to prevent unintended polymerization of the propene group. Anhydrous conditions and low temperatures (0–5°C) reduce sulfonate ester formation. Monitor reaction progress via FT-IR for real-time tracking of sulfonyl chloride consumption .

Tables

Table 1 : Common Impurities in Sulfonamide Synthesis and Detection Methods

Table 2 : Reactivity of this compound with Nucleophiles

| Nucleophile | Conditions | Major Product | Yield Optimization Tips |

|---|---|---|---|

| Primary amine | pH 8.0, aqueous Na₂CO₃ | N-Alkylsulfonamide | Use excess amine, 40°C |

| Thiol | DMF, K₂CO₃, 25°C | Thioether sulfonamide | Protect from oxidation |

| Alcohol | THF, NaH, 0°C → RT | Sulfonate ester | Anhydrous conditions critical |

Notes

- Safety Compliance : Adhere to GHS 1.0 guidelines for labeling and disposal .

- Data Validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries to resolve structural ambiguities .

- Ethical Research : Document synthetic protocols in detail to ensure reproducibility and compliance with institutional review standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.